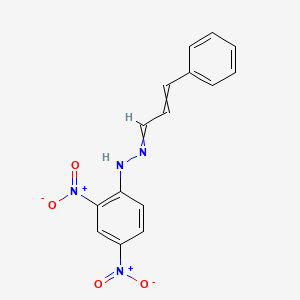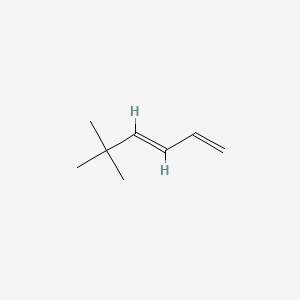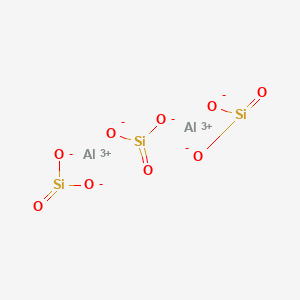
tetrairon nitride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrairon nitride is a compound that belongs to the family of iron nitrides, which are known for their unique magnetic and electronic properties. This compound has garnered significant interest due to its potential applications in various fields, including catalysis, magnetic materials, and energy storage. This compound is characterized by its high nitrogen content and the presence of multiple iron atoms, which contribute to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions: Tetrairon nitride can be synthesized using various methods, including chemical vapor deposition (CVD) and physical vapor deposition (PVD). One common approach involves the reaction of iron precursors with nitrogen-containing gases at high temperatures. For instance, the reaction of iron pentacarbonyl with ammonia gas at elevated temperatures can yield this compound. Another method involves the use of molecular tetrairon nitrido clusters as precursors, which can be converted to this compound films through thermal decomposition .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-temperature furnaces and controlled atmospheres to ensure the proper formation of the compound. Techniques such as reactive sputtering, where iron targets are bombarded with nitrogen ions, are also employed to produce thin films of this compound .
化学反应分析
Types of Reactions: Tetrairon nitride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of nitrogen and iron atoms, which can participate in different chemical processes.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents, leading to the formation of iron oxides and nitrogen oxides.
Reduction: The compound can be reduced using hydrogen gas or other reducing agents, resulting in the formation of iron and ammonia.
Major Products: The major products formed from these reactions include iron oxides, ammonia, and various iron halides, depending on the specific reagents and conditions used .
科学研究应用
Tetrairon nitride has a wide range of scientific research applications due to its unique properties:
Magnetic Materials: The compound’s magnetic properties make it suitable for use in high-density magnetic recording and spintronic devices.
Energy Storage: this compound is explored for its potential use in energy storage devices, such as lithium-ion batteries and supercapacitors.
Biomedical Applications: Research is ongoing to explore its potential use in biomedical applications, including drug delivery and magnetic resonance imaging (MRI) contrast agents.
作用机制
The mechanism of action of tetrairon nitride involves its interaction with various molecular targets and pathways. In catalysis, the compound facilitates the activation and conversion of nitrogen-containing molecules through its iron and nitrogen atoms. The presence of multiple iron atoms allows for efficient electron transfer and bond formation, which are crucial for catalytic processes . In magnetic applications, the compound’s unique magnetic properties are attributed to the alignment of iron atoms and the interaction between iron and nitrogen atoms .
相似化合物的比较
Tetra cobalt nitride: Similar to tetrairon nitride, tetra cobalt nitride exhibits unique magnetic properties and is used in magnetic materials and catalysis.
Molybdenum nitride: Molybdenum nitride is another transition metal nitride with applications in catalysis and energy storage.
Uniqueness: this compound stands out due to its higher magnetic moment and spin-polarization ratio compared to other iron nitrides. Its unique combination of iron and nitrogen atoms allows for versatile applications in catalysis, magnetic materials, and energy storage .
属性
CAS 编号 |
12023-64-2 |
|---|---|
分子式 |
Fe4N4 |
分子量 |
279.4068 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(1R,3R,4R,5R,9S,11S,13R,16S,17R,18R)-4,13,18-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B1143355.png)



![Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate](/img/structure/B1143368.png)

